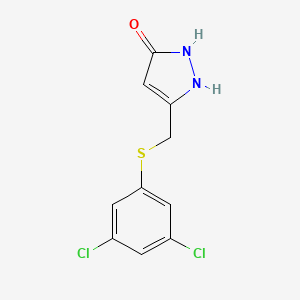

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

5-[(3,5-dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMDSKBGRCVJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

A widely adopted method involves the reaction of hydrazine derivatives with β-keto esters. For example, 3-methyl-1H-pyrazol-5(4H)-one can be synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate under acidic conditions. This intermediate is critical for subsequent functionalization.

Reaction conditions :

One-Pot Multi-Component Reactions

Recent advancements utilize one-pot protocols to streamline pyrazolone formation. A study demonstrated the synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones via a three-component reaction of 2-cyano-N-methylacetamide, aryl aldehydes, and hydrazine hydrate in DMF with triethylamine. While this method targets fused pyrazoles, it highlights the versatility of hydrazine in constructing pyrazolone derivatives.

Key parameters :

Introduction of the (3,5-Dichlorophenyl)thio)Methyl Group

Functionalization of the pyrazolone core with the (3,5-dichlorophenyl)thio)methyl group requires careful selection of electrophilic agents and nucleophilic substitution conditions.

Thioether Formation via Nucleophilic Substitution

The most direct route involves reacting 3,5-dichlorobenzenethiol with a chloromethylpyrazolone precursor. This method parallels the synthesis of 6-(2,6-dichlorophenyl)-triazolothiadiazines , where sodium hydride facilitates deprotonation of the thiol group, enabling nucleophilic attack on a chloromethyl intermediate.

Typical procedure :

Mitsunobu Reaction for Thioether Coupling

For sterically hindered substrates, the Mitsunobu reaction offers an alternative. Using DIAD (diisopropyl azodicarboxylate) and triphenylphosphine , the thiol group of 3,5-dichlorobenzenethiol can couple to a hydroxymethylpyrazolone derivative.

Optimized conditions :

-

DIAD (1.5 equiv), PPh3 (1.5 equiv)

-

Solvent : Anhydrous THF, 0°C → room temperature, 24 hours

Synthetic Route Comparison and Optimization

The table below summarizes critical parameters for two dominant synthetic pathways:

Trade-offs :

-

Nucleophilic substitution offers higher yields but requires stringent moisture control.

-

Mitsunobu reaction avoids strong bases but incurs higher costs due to DIAD/PPh3 usage.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles (amines, alkoxides); reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol, thioether derivatives

Substitution: Amino, alkoxy derivatives

Scientific Research Applications

Medicinal Applications

Potential Treatment for Amyotrophic Lateral Sclerosis (ALS)

One of the primary applications of 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one is its potential use as a therapeutic agent for amyotrophic lateral sclerosis (ALS). ALS is a neurodegenerative disease characterized by the progressive degeneration of motor neurons, leading to muscle weakness and atrophy. Preliminary studies suggest that this compound may exhibit neuroprotective effects, which could be beneficial in the context of ALS treatment .

Biological Research

Antioxidant Properties

Research indicates that compounds similar to this compound may possess antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Investigations into the antioxidant capacity of this compound could pave the way for its use in formulations aimed at reducing oxidative damage .

Inhibitory Effects on Enzymes

The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. For instance, it may inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response. This action could position it as a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Neuroprotective Studies

A study published in a peer-reviewed journal explored the neuroprotective effects of pyrazolone derivatives, including this compound). The findings suggested that these compounds could reduce neuronal cell death induced by toxic agents, highlighting their potential therapeutic value in neurodegenerative diseases .

In Vitro Studies on Antioxidant Activity

In vitro assays have demonstrated that similar pyrazolone compounds exhibit significant antioxidant activity. These studies measured the ability of the compounds to scavenge free radicals and reduce oxidative stress markers in cultured cells .

Mechanism of Action

The mechanism of action of 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound is part of a broader class of pyrazolone derivatives with modifications to the arylthio or arylamino substituents. Key structural analogs and their properties are summarized below:

Key Structural and Functional Insights

- Role of Thioether Linkage: The thioether group in 19 enhances electron-withdrawing effects and metabolic stability compared to amino-substituted analogs (e.g., compounds 14, 30), which exhibit reduced potency .

- Chlorine Substitution Pattern : The 3,5-dichloro configuration in 19 optimizes steric and electronic interactions with the SOD1 active site, outperforming analogs with 2,4-dichloro or methylated substituents (e.g., compounds 1 , 2 ) .

Pharmacokinetic and Stability Profiles

- Compound 19 demonstrates improved pharmacokinetic properties over earlier analogs. For example, compound 1 showed rapid clearance and short microsomal half-life, whereas 19 was optimized for enhanced stability and bioavailability .

- The thioether group in 19 likely contributes to slower oxidative metabolism compared to amino derivatives, as evidenced by its prolonged activity in cellular assays .

Research Findings and Implications

- In Vitro Efficacy : Compound 19 reduced mutant SOD1 aggregation by >80% at 500 nM, significantly outperforming analogs 1 and 2 .

- SAR Studies: Structure-activity relationship (SAR) analysis highlights the necessity of the 3,5-dichlorophenylthio group for potency. Minor modifications (e.g., methyl or chlorine repositioning) led to drastic activity drops .

Biological Activity

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one (CAS No. 1227692-56-9) is a pyrazolone derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound features a unique structure that combines a pyrazolone core with a dichlorophenylthio group, which may contribute to its biological efficacy.

The molecular formula of this compound is C10H8Cl2N2OS, with a molecular weight of approximately 275.15 g/mol. Its physical properties include a predicted density of 1.53 g/cm³ and a pKa of around 8.45, indicating its potential acidity in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzymes involved in cell proliferation, which is particularly relevant in cancer biology. The compound's structure allows it to engage in various chemical reactions, enhancing its potential as a therapeutic agent .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were determined using standard microtiter plate methods, demonstrating significant antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Klebsiella pneumoniae | 32 |

This table summarizes the antimicrobial efficacy against selected bacterial strains, indicating promising results for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects in various cell lines. It has been tested against cancer cells such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), revealing IC50 values that suggest significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 12.5 |

| Jurkat | 15.0 |

These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Case Studies and Research Findings

- Antibacterial Study : A study published in MDPI reported the synthesis and evaluation of similar pyrazolone derivatives, highlighting their antibacterial activities against MRSA strains. Although not directly involving our compound, it underscores the importance of the pyrazolone scaffold in developing new antimicrobials .

- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of pyrazolone derivatives demonstrated that modifications to the phenyl ring significantly influenced anticancer activity. This suggests that fine-tuning the substituents on the pyrazolone core could enhance efficacy against specific cancer types .

Q & A

Q. What are the established synthetic routes for 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one and its derivatives?

Methodological Answer: The synthesis of pyrazolone derivatives typically involves condensation reactions, nucleophilic substitutions, or Mannich reactions. For example:

- Condensation : Reacting a pyrazolone core with a thiol-containing aryl group (e.g., 3,5-dichlorothiophenol) in ethanol under reflux, followed by purification via column chromatography or recrystallization .

- Mannich Reaction : Introducing aminoalkyl groups via reaction with formaldehyde and secondary amines (e.g., methylamine), as seen in structurally similar arylazanylpyrazolones .

Q. Key Optimization Factors :

Q. Table 1: Example Synthetic Conditions from Literature

| Derivative | Reaction Conditions | Purification | Yield (%) |

|---|---|---|---|

| Compound 30 (Analog) | Ethanol reflux, methylhydrazine | Column chromatography | 65–75% |

| Compound 31 (Analog) | HCl-mediated reaction, aqueous workup | Column chromatography | 58–70% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm substituent positions and regiochemistry. For example, pyrazolone ring protons resonate at δ 5.5–6.5 ppm, while aromatic protons from the dichlorophenyl group appear at δ 7.0–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks).

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for pyrazole derivatives in crystallography studies .

Q. Critical Considerations :

- Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve conflicting assignments.

- Use deuterated solvents (e.g., DMSO-d6) to avoid signal overlap .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives?

Methodological Answer:

- Substituent Screening : Replace the 3,5-dichlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects on bioactivity. For example, trifluoromethyl groups enhance metabolic stability .

- Core Modifications : Introduce methyl or ethyl groups to the pyrazolone ring to alter steric hindrance and hydrogen-bonding capacity, as seen in analogs with improved inhibitory activity .

Q. Data-Driven Approach :

Q. Table 2: Hypothetical SAR Trends

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify outliers or confounding variables.

- Mechanistic Validation : Confirm target engagement via competitive binding assays or CRISPR knockout models .

Example : If one study reports potent inhibition of SOD1 while another shows no effect, validate using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict metabolic stability by simulating CYP450 interactions (e.g., CYP3A4).

- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications (e.g., replacing chlorine with fluorine) .

Case Study : Derivatives with trifluoromethyl groups showed enhanced blood-brain barrier permeability in silico models .

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, acetonitrile improves reaction homogeneity compared to ethanol .

- Continuous Flow Chemistry : Reduces side reactions in exothermic steps (e.g., thioether formation).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.